(7H-Purin-6-YL)methanamine
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Overview
Description
(7H-Purin-6-YL)methanamine: is a chemical compound with the molecular formula C6H7N5 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides and nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (7H-Purin-6-YL)methanamine typically begins with commercially available purine derivatives.
Reaction Steps: One common method involves the alkylation of purine with a suitable alkylating agent, such as methanamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (7H-Purin-6-YL)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the molecule.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, in the presence of bases or catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-substituted purines.
Scientific Research Applications
Chemistry:
Synthesis of Nucleotides: (7H-Purin-6-YL)methanamine is used as a building block in the synthesis of nucleotides and nucleosides, which are essential components of DNA and RNA.
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in purine metabolism, making it a candidate for drug development.
Cell Signaling: The compound may play a role in modulating cell signaling pathways, particularly those involving purine receptors.
Medicine:
Anticancer Research: this compound derivatives are investigated for their potential anticancer properties, as they can interfere with DNA replication and cell division.
Antiviral Research: The compound is also explored for its antiviral activity, particularly against viruses that rely on purine metabolism.
Industry:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agriculture: The compound may be utilized in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: (7H-Purin-6-YL)methanamine exerts its effects by inhibiting enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase. This inhibition disrupts the synthesis and breakdown of nucleotides, affecting cellular processes.
Receptor Binding: The compound can bind to purine receptors, modulating signaling pathways that regulate various physiological functions, including cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Adenine: A purine derivative that is a fundamental component of nucleotides and nucleic acids.
Guanine: Another purine derivative that pairs with cytosine in DNA and RNA.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness:
Structural Differences: (7H-Purin-6-YL)methanamine has a unique methanamine group attached to the purine ring, distinguishing it from other purine derivatives.
Biological Activity: The specific substitution pattern of this compound imparts distinct biological activities, making it a valuable compound for targeted research and therapeutic applications.
Biological Activity
(7H-Purin-6-YL)methanamine, a purine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is a key building block for nucleotides and nucleosides, which are essential for DNA and RNA synthesis. Its potential applications range from anticancer and antiviral therapies to enzyme inhibition and cell signaling modulation.
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 164.17 g/mol
Synthesis
The synthesis of this compound typically involves the alkylation of purine derivatives with methanamine, facilitated by bases such as sodium hydride or potassium carbonate. The purification of the resulting compound is usually achieved through recrystallization or column chromatography.
Enzyme Inhibition
This compound has been studied for its ability to inhibit enzymes involved in purine metabolism, such as xanthine oxidase and adenosine deaminase. This inhibition can disrupt nucleotide synthesis and breakdown, thereby affecting various cellular processes .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds based on this structure have shown enhanced anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and several cancer cell lines. The mechanism is believed to involve interference with DNA replication and cell division .
Antiviral Effects
The compound is also being explored for its antiviral properties, particularly against viruses that rely on purine metabolism. Its ability to modulate cellular pathways related to viral replication presents a promising avenue for therapeutic development .
Cell Signaling Modulation
This compound can bind to purine receptors, influencing signaling pathways that regulate essential physiological functions such as cell proliferation and apoptosis. This interaction highlights its potential role in therapeutic applications targeting various diseases .
Target | Action | Effect |
---|---|---|
Xanthine oxidase | Inhibition | Disruption of uric acid production |
Adenosine deaminase | Inhibition | Altered adenosine levels affecting signaling |
Purine receptors | Binding | Modulation of cell signaling pathways |
The inhibition of these enzymes leads to altered nucleotide pools within the cell, which can significantly impact metabolic processes and disease progression.
Case Studies
-
Anticancer Research :
A study demonstrated that specific derivatives of this compound exhibited increased cytotoxicity in cancer cell lines compared to standard treatments. The compounds showed IC50 values in the low micromolar range, indicating potent activity against tumor cells . -
Antiviral Research :
In vitro assays revealed that certain derivatives effectively inhibited viral replication in cell cultures infected with adenoviruses. These findings suggest potential applications in developing antiviral therapies targeting purine metabolism pathways .
Comparison with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
Adenine | Fundamental component of nucleotides | Natural purine base |
Guanine | Pairs with cytosine in DNA/RNA | Essential for genetic coding |
Hypoxanthine | Involved in nucleotide metabolism | Precursor in the purine salvage pathway |
This compound is distinguished by its methanamine substitution on the purine ring, which enhances its biological activity compared to other purines.
Properties
CAS No. |
98141-15-2 |
---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7H-purin-6-ylmethanamine |
InChI |
InChI=1S/C6H7N5/c7-1-4-5-6(10-2-8-4)11-3-9-5/h2-3H,1,7H2,(H,8,9,10,11) |
InChI Key |
FELHYNZKVDMRSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CN |
Origin of Product |
United States |
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